molecular formula C11H9N3O2S B2713901 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid CAS No. 119973-99-8

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid

Cat. No.: B2713901
CAS No.: 119973-99-8
M. Wt: 247.27
InChI Key: JARKGTQUOUWEGI-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid is an organic compound that features a triazine ring substituted with a phenyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-phenyl-1,2,4-triazin-3-yl)thio]acetic Acid
  • **2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoic Acid

Uniqueness

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid is unique due to the presence of both the triazine ring and the sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-10(16)7-17-11-13-9(6-12-14-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKGTQUOUWEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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